molecular formula C11H11BrClF B6617697 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers CAS No. 1538784-23-4

1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers

Cat. No.: B6617697
CAS No.: 1538784-23-4
M. Wt: 277.56 g/mol
InChI Key: DXSZRBAJPGQTTO-UHFFFAOYSA-N
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Description

1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers, is a complex organic molecule known for its diverse applications in various scientific fields. Its molecular structure includes a bromomethyl group, a methylcyclopropyl moiety, a chloro, and a fluoro substituent on a benzene ring, which contributes to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene involves multiple steps, typically starting with the preparation of the cyclopropyl ring followed by the introduction of substituents. A common synthetic route might include:

  • Formation of the cyclopropyl ring via a Simmons-Smith reaction using diiodomethane and zinc-copper couple.

  • Introduction of the bromomethyl group through a bromination reaction using N-bromosuccinimide (NBS).

  • Subsequent introduction of the chloro and fluoro groups on the benzene ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory methods with optimizations for yield and purity. This often involves the use of continuous flow reactors for better control of reaction parameters and reduced side reactions. Process optimization includes choosing efficient catalysts, solvents, and temperature conditions to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The compound can undergo nucleophilic substitutions at the bromomethyl group.

  • Reduction and Oxidation: The benzene ring and substituents can participate in redox reactions, altering the functional groups.

Common Reagents and Conditions

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

The reactions can yield various substituted derivatives, which can further be modified depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of complex organic compounds.

Biology

  • Utilized in the synthesis of biologically active molecules for medicinal chemistry.

Medicine

  • Acts as a building block for pharmaceuticals that target specific pathways and molecular targets.

Industry

  • Employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. Its diverse substituents allow it to engage in multiple types of chemical bonds and interactions, thereby influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Unique Aspects

  • The unique combination of bromomethyl, methylcyclopropyl, chloro, and fluoro substituents distinguishes this compound from others with similar structures, providing unique reactivity and applications.

Similar Compounds

  • 1-(Bromomethyl)-2-chloro-4-fluorobenzene

  • 1-[2-(Bromomethyl)cyclopropyl]-2-chloro-4-fluorobenzene

Each of these compounds shares some structural similarities but lacks the precise combination of substituents found in 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers, leading to different properties and applications.

Properties

IUPAC Name

1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClF/c1-11(5-7(11)6-12)9-3-2-8(14)4-10(9)13/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZRBAJPGQTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CBr)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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